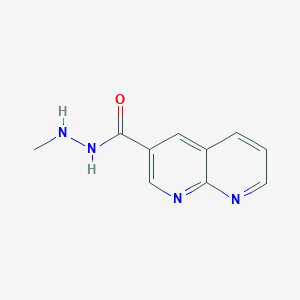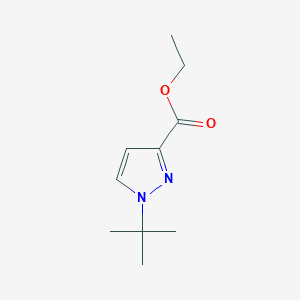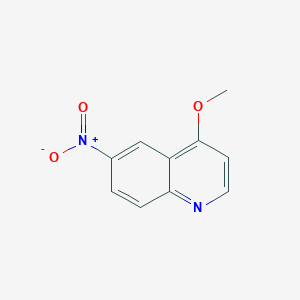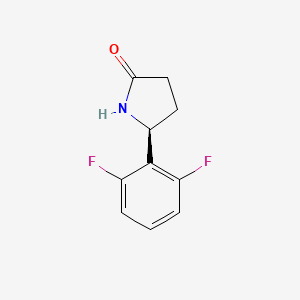
1-Methylnaphthalene-6-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylnaphthalene-6-acetic acid is an organic compound belonging to the naphthalene family Naphthalenes are characterized by their two fused benzene rings, which provide a stable aromatic structure
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-6-acetic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylnaphthalene. Catalysts such as manganese dioxide or vanadium pentoxide can be used to enhance the efficiency of the reaction. The process is usually carried out in large reactors with precise control over reaction parameters to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-Methylnaphthalene-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthoic acids.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoic acids and other oxidized derivatives.
Reduction: Hydrocarbon derivatives with reduced aromaticity.
Substitution: Halogenated naphthalenes and other substituted derivatives.
科学的研究の応用
1-Methylnaphthalene-6-acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-methylnaphthalene-6-acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-Naphthaleneacetic acid: Another naphthalene derivative with similar structural features.
2-Methylnaphthalene: A closely related compound with a methyl group at a different position.
Naphthoic acids: Oxidized derivatives of naphthalene with carboxylic acid functional groups.
Uniqueness: 1-Methylnaphthalene-6-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetic acid moiety on the naphthalene ring makes it a versatile compound for various applications.
特性
分子式 |
C13H12O2 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
2-(5-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-3-2-4-11-7-10(8-13(14)15)5-6-12(9)11/h2-7H,8H2,1H3,(H,14,15) |
InChIキー |
XYBSZRWWMNVECN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=CC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)
![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)

![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)




![10H-Pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11900325.png)



